

1-(5-Nitropyridin-2-yl)piperazine literature review

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Compound of Interest

Compound Name: 1-(5-Nitropyridin-2-yl)piperazine

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An In-Depth Technical Guide to **1-(5-Nitropyridin-2-yl)piperazine**: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, certain molecular scaffolds serve as foundational pillars for the construction of complex therapeutic agents. The piperazine ring is one such "privileged structure," frequently incorporated into drug candidates to modulate physicochemical properties like solubility and basicity, and to provide a versatile linker for engaging with biological targets.^{[1][2]} When combined with an activated aromatic system such as 5-nitropyridine, the resulting compound, **1-(5-Nitropyridin-2-yl)piperazine**, becomes a highly valuable and versatile synthetic intermediate.

This guide provides a comprehensive technical overview of **1-(5-Nitropyridin-2-yl)piperazine**, intended for researchers, chemists, and drug development professionals. We will delve into its chemical properties, detail its synthesis with mechanistic explanations, explore its critical role as a building block in the synthesis of advanced pharmaceutical compounds, and discuss its potential based on the well-documented activities of related derivatives.

Section 1: Physicochemical and Structural Properties

1-(5-Nitropyridin-2-yl)piperazine is a stable, light yellow to yellow solid at room temperature.^[3] Its structure features a piperazine ring attached at its N1 position to the C2 position of a pyridine ring, which is substituted with a nitro group at the C5 position. This nitro group is a

strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring, a key aspect of its synthetic utility.

Below is a diagram of the chemical structure of **1-(5-Nitropyridin-2-yl)piperazine**.

Caption: Chemical Structure of **1-(5-Nitropyridin-2-yl)piperazine**.

Table 1: Physicochemical Properties of **1-(5-Nitropyridin-2-yl)piperazine**

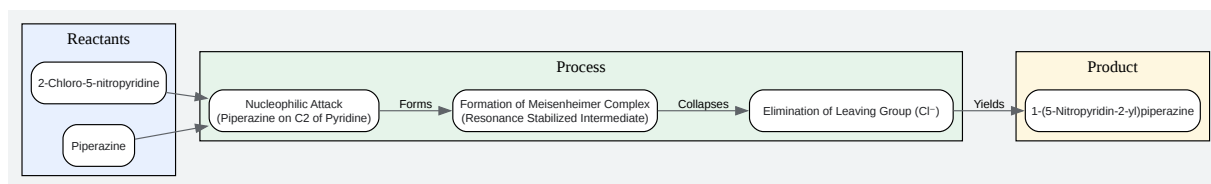
Property	Value	Reference(s)
CAS Number	82205-58-1	[3][4][5][6]
Molecular Formula	C ₉ H ₁₂ N ₄ O ₂	[3][4]
Molecular Weight	208.22 g/mol	[3]
Appearance	Light yellow to yellow solid	[3]
Melting Point	84-85 °C	[3]
Boiling Point	418.1 ± 40.0 °C (Predicted)	[3]
Density	1.278 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	8.42 ± 0.10 (Predicted)	[3]
Storage	Keep in dark place, Inert atmosphere, 2-8°C	[3]

Section 2: Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing **1-(5-Nitropyridin-2-yl)piperazine** is through a Nucleophilic Aromatic Substitution (S_NAr) reaction. This reaction is fundamentally enabled by the presence of the electron-withdrawing nitro group on the pyridine ring.

Causality Behind the Synthetic Choice: The nitro group at the 5-position, along with the ring nitrogen, powerfully withdraws electron density from the pyridine ring, particularly from the ortho (C6) and para (C2) positions. This electron deficiency makes the C2 carbon highly electrophilic and susceptible to attack by a nucleophile. Piperazine, with its secondary amine, acts as an excellent nucleophile. The reaction proceeds via a Meisenheimer complex, a

resonance-stabilized intermediate, before the leaving group (typically a halide like chloro- or bromo-) is eliminated to restore aromaticity.



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Caption: General workflow for the S_NAr synthesis of **1-(5-nitropyridin-2-yl)piperazine**.

Experimental Protocol: Synthesis of 1-(5-Nitropyridin-2-yl)piperazine

This protocol is adapted from analogous procedures for the synthesis of similar nitropyridinyl-piperazine compounds.[7]

Materials:

- 2-Chloro-5-nitropyridine (1 equivalent)
- Piperazine (1.2-1.5 equivalents)
- A weak base, e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 equivalents)
- Solvent: Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)
- Reaction vessel with reflux condenser and magnetic stirrer
- Standard workup and purification equipment (rotary evaporator, separatory funnel, column chromatography supplies)

Step-by-Step Methodology:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine (1 eq) and the chosen solvent (e.g., Acetonitrile).
- **Addition of Reagents:** Add piperazine (1.2 eq) to the solution, followed by the base (e.g., DIPEA, 1.5 eq). The excess piperazine and the base are crucial to drive the reaction to completion and to neutralize the HCl generated in situ.
- **Reaction Conditions:** Heat the reaction mixture to reflux (for ACN, ~82°C) or to a specified temperature if using a higher boiling point solvent like DMSO (e.g., 80°C).^[7]
- **Monitoring:** The reaction progress must be monitored to ensure completion and prevent side-product formation. This is a self-validating step. Use Thin Layer Chromatography (TLC) with an appropriate mobile phase (e.g., Dichloromethane:Methanol, 95:5) to track the disappearance of the 2-chloro-5-nitropyridine spot.
- **Workup:** Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with water or brine to remove excess piperazine, the base, and any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter the drying agent and concentrate the filtrate. The crude product is then purified by column chromatography on silica gel to yield the pure **1-(5-Nitropyridin-2-yl)piperazine** as a yellow solid.

Section 3: A Versatile Intermediate in Drug Synthesis

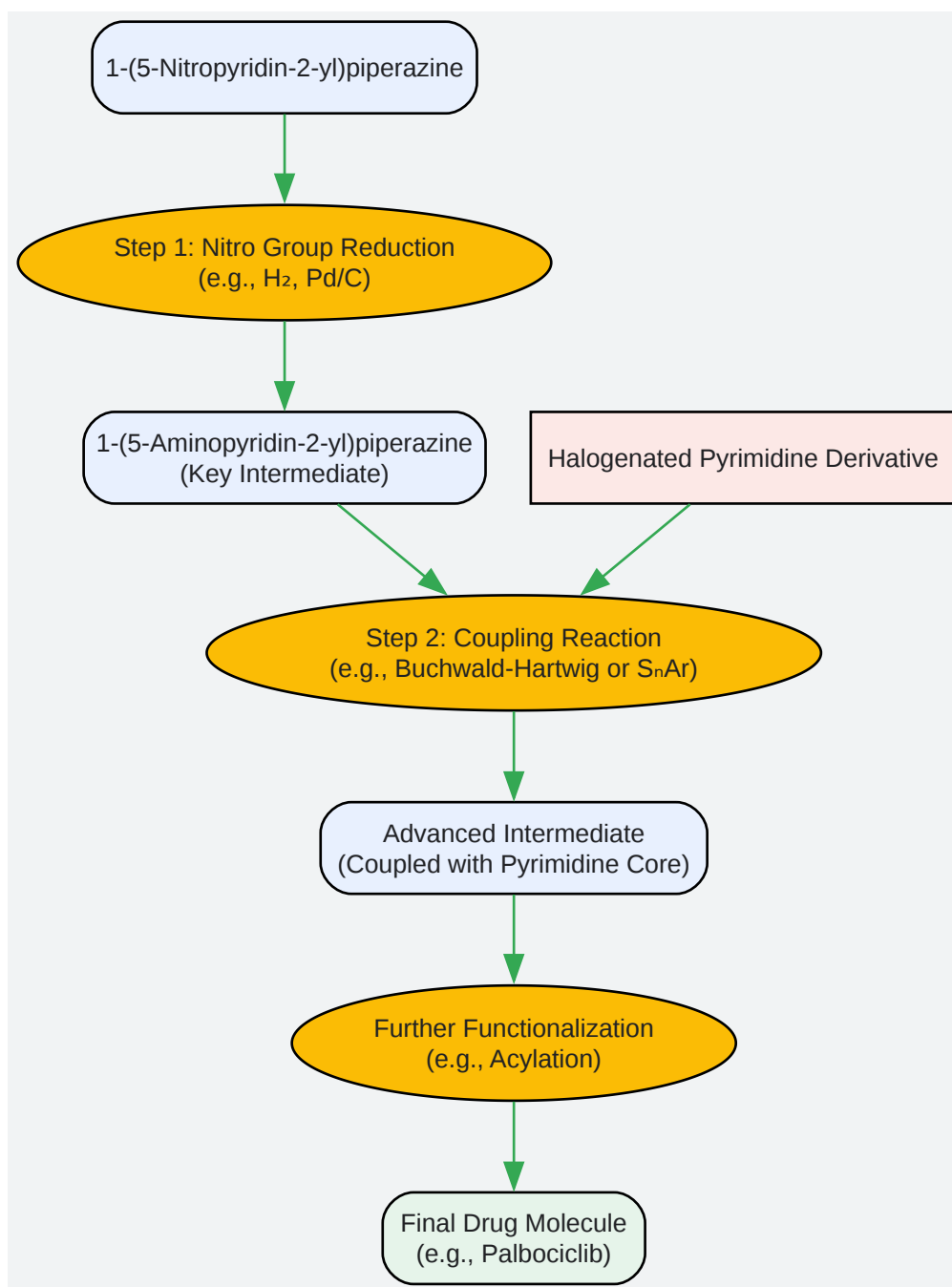
The true value of **1-(5-Nitropyridin-2-yl)piperazine** lies in its role as a versatile synthetic intermediate. Its structure contains two key functional handles for subsequent chemical modifications:

- **The Nitro Group:** This group can be readily reduced to a primary amine (-NH₂) using standard catalytic hydrogenation (e.g., H₂, Pd/C) or other reducing agents (e.g., SnCl₂,

Fe/HCl). This newly formed aniline derivative is a nucleophile that can participate in a wide array of coupling reactions (e.g., amide bond formation, reductive amination, Buchwald-Hartwig amination).

- The Secondary Amine: The N4 nitrogen of the piperazine ring is a secondary amine that can be alkylated, acylated, or used in various coupling reactions to introduce diverse substituents.^[8]

A prominent example of its application is in the synthesis of Palbociclib, a CDK4/6 inhibitor approved for the treatment of HR-positive breast cancer.^[8] **1-(5-Nitropyridin-2-yl)piperazine** serves as a key precursor to the aminopyridinyl-piperazine core of the drug.^{[3][8]}



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Caption: Synthetic pathway from **1-(5-nitropyridin-2-yl)piperazine** to advanced drug molecules.

Section 4: Predicted Pharmacological Profile and Future Directions

While **1-(5-Nitropyridin-2-yl)piperazine** is primarily used as a building block, its core structure is composed of two pharmacologically significant moieties. The piperazine ring is a cornerstone of many centrally active drugs, including antipsychotics, antidepressants, and anxiolytics, often by interacting with monoamine pathways.^{[9][10][11]} Furthermore, various piperazine derivatives have demonstrated a wide spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects.^{[1][12][13][14][15]}

The nitropyridine moiety is also found in compounds with diverse biological activities. Given this, derivatives of **1-(5-Nitropyridin-2-yl)piperazine** could be rationally designed and synthesized for screening against a variety of biological targets. For instance, functionalization at the N4 position of the piperazine could yield libraries of compounds for screening as:

- Antimicrobial Agents: Many N-aryl and N-alkyl piperazine derivatives have shown significant antibacterial and antifungal activity.^{[12][13][15]}
- CNS Agents: Modification could lead to ligands for serotonin, dopamine, or other neurotransmitter receptors.^{[10][11]}
- Kinase Inhibitors: As seen with Palbociclib, the aminopyridine scaffold derived from this intermediate is a potent hinge-binding motif for many protein kinases, making it a valuable starting point for developing new kinase inhibitors for oncology and other diseases.^[8]

Conclusion

1-(5-Nitropyridin-2-yl)piperazine is more than a simple chemical; it is a strategic and enabling building block in the complex process of drug discovery and development. Its straightforward and high-yielding synthesis via Nucleophilic Aromatic Substitution, combined with the dual reactivity of its nitro group and secondary amine, provides chemists with a versatile platform for molecular elaboration. Its demonstrated utility in the synthesis of complex drugs like Palbociclib underscores its importance. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and reactivity of this intermediate is essential for the efficient design and construction of the next generation of therapeutic agents.

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